![molecular formula C9H7BrFN3O B1467456 [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248968-81-1](/img/structure/B1467456.png)
[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
“[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromo-fluoro phenyl group, which is a phenyl ring (a six-membered aromatic ring) substituted with a bromine atom and a fluorine atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve techniques such as X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-(2-Bromo-4-fluorophenyl)acetonitrile has a density of 1.7±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Inhibition Activity
One of the primary applications of triazole derivatives, similar to the compound , involves the analysis of their crystal structures and evaluation of their biochemical activities. For instance, compounds like (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol have been reported to exhibit mild α-glycosidase inhibition activity. The detailed crystallographic analysis highlights their relatively flat structures, contrasting with other compounds that exhibit a "V" shape, indicating a potential structure-activity relationship that could be exploited for designing inhibitors or other biologically active molecules (Gonzaga et al., 2016).
Antimicrobial Activity
Some triazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of triazole compounds in developing new antimicrobial agents. These studies focus on novel compounds synthesized from precursors with similar structures to the compound of interest, revealing their efficacy against a range of bacterial and fungal pathogens (Nagamani et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of triazole compounds, including those with fluorophenyl groups, are crucial for understanding their potential applications in medicinal chemistry and materials science. These studies provide insights into the molecular configurations, intermolecular interactions, and the overall stability of the compounds, which are essential for their practical applications (Kariuki et al., 2021).
Catalyst and Reaction Mechanism Studies
Triazole compounds have been explored as catalysts in chemical reactions, highlighting their versatility and potential in synthetic chemistry. Research on tris(triazolyl)methanol-Cu(I) structures, for example, demonstrates their effectiveness in catalyzing Huisgen 1,3-dipolar cycloadditions, a reaction crucial for creating a wide range of cyclic compounds. These studies not only reveal the catalytic potential of triazole derivatives but also contribute to the development of more efficient and environmentally friendly synthetic routes (Ozcubukcu et al., 2009).
Eigenschaften
IUPAC Name |
[1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJRCODWURNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)
![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)
amine](/img/structure/B1467384.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)
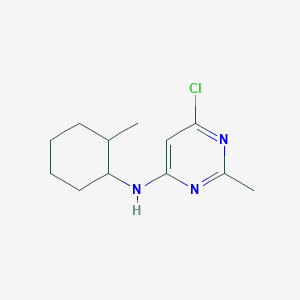
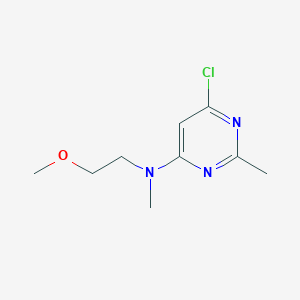
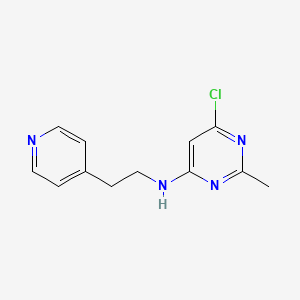
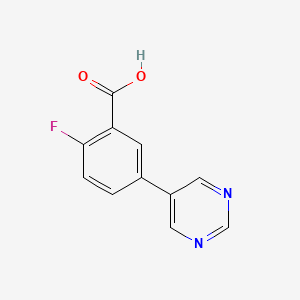
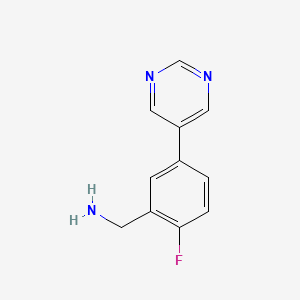
![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)